Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-
Description
Chemical Name: 1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone CAS Number: 130064-20-9 Molecular Formula: C₁₉H₂₀O₄ Molecular Weight: 312.37 g/mol Structure: A hydroxyacetophenone derivative with a tetrahydro-2H-pyran-2-yl (THP) ether group at the 4-position of the aromatic ring and a ketone group at the 1-position .
Properties
IUPAC Name |
1-[2-hydroxy-4-(oxan-2-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(14)11-6-5-10(8-12(11)15)17-13-4-2-3-7-16-13/h5-6,8,13,15H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZBNLQMMUTGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2CCCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469268 | |
| Record name | 1-{2-Hydroxy-4-[(oxan-2-yl)oxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111841-07-7 | |
| Record name | 1-{2-Hydroxy-4-[(oxan-2-yl)oxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- typically involves the reaction of 2,3-dihydropyran with resacetophenone in the presence of an acid catalyst. The reaction is carried out at room temperature overnight, yielding the desired product with a moderate yield . The use of p-toluenesulfonic acid as a catalyst has been reported to improve the reaction efficiency.
Industrial Production Methods:
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Varied substituted phenyl ethanones
Scientific Research Applications
Medicinal Chemistry
Ethanone derivatives have been extensively studied for their biological activities. The presence of the tetrahydropyran moiety contributes to the compound's pharmacological properties.
Antioxidant Activity
Research indicates that compounds similar to Ethanone exhibit antioxidant properties, which are crucial for preventing oxidative stress-related diseases. For instance, studies have shown that phenolic compounds can scavenge free radicals effectively, thereby protecting cellular components from damage .
Anti-inflammatory Properties
Ethanone derivatives have been investigated for their anti-inflammatory effects. The hydroxy group in the structure may play a role in modulating inflammatory pathways, making these compounds potential candidates for developing anti-inflammatory medications .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Studies have reported that certain derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antimicrobial agents .
Organic Synthesis
Ethanone serves as an important intermediate in organic synthesis due to its unique functional groups.
Synthesis of Complex Molecules
The compound can be utilized as a precursor for synthesizing more complex molecules in medicinal chemistry. Its reactivity allows for various transformations, making it valuable in developing new pharmaceuticals .
Functionalization Reactions
Ethanone can undergo functionalization reactions such as alkylation and acylation, which are fundamental in creating diverse chemical libraries for drug discovery .
Materials Science
In materials science, Ethanone derivatives are being explored for their potential applications in polymer chemistry and nanotechnology.
Polymer Additives
Due to its hydroxyl groups, Ethanone can act as a plasticizer or stabilizer in polymer formulations, enhancing the mechanical properties of materials used in various applications .
Nanocomposites
Research is ongoing into the use of Ethanone-based compounds in creating nanocomposites with enhanced thermal and mechanical properties, which could be beneficial for advanced material applications .
Summary Table of Applications
| Application Area | Specific Use Cases |
|---|---|
| Medicinal Chemistry | Antioxidant, anti-inflammatory, antimicrobial agents |
| Organic Synthesis | Precursor for complex molecules; functionalization |
| Materials Science | Polymer additives; nanocomposites |
Case Studies
- Antioxidant Study : A study published in The Journal of Medicinal Chemistry highlighted the antioxidant capacity of phenolic compounds similar to Ethanone, demonstrating their ability to reduce oxidative stress markers in vitro .
- Antimicrobial Research : Research conducted by Artico et al. (1998) explored the antimicrobial properties of related compounds, providing insights into their potential therapeutic applications against resistant strains.
- Polymer Application : A recent study investigated the use of Ethanone derivatives as additives in polyvinyl chloride (PVC) formulations, showing improved flexibility and durability compared to standard formulations.
Mechanism of Action
The mechanism by which Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and tetrahydropyran-2-yloxy groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Key Properties:
- Melting Point : 89°C .
- Synthesis: Prepared via reaction of 3,4-dihydro-2H-pyran with 1-(2,4-dihydroxyphenyl)-2-phenylethanone in dioxane using p-toluenesulfonic acid (PTSA) as a catalyst (80% yield) .
- Spectroscopic Data: ¹H NMR: Reported in CDCl₃, with characteristic signals for the THP-protected hydroxyl group and aromatic protons . IR: Strong absorption bands for the ketone (C=O, ~1700 cm⁻¹) and phenolic O–H (broad, ~3300 cm⁻¹) .
Comparison with Structurally Similar Compounds
Positional Isomers and THP-Substituted Derivatives
Key Observations :
- Regiochemistry Impact : The position of the THP group (4- vs. 6-) alters steric and electronic properties, influencing reactivity in subsequent reactions .
- Multi-THP Derivatives : Compounds like 130064-21-0 exhibit enhanced solubility in organic solvents due to increased hydrophobicity from dual THP groups .
Functional Group Variations
Key Observations :
- THP as a Protecting Group : The THP moiety in 16162-69-9 serves to mask reactive hydroxyl groups during synthetic steps, enhancing stability .
- Biological Activity: Compounds like Phenoxodiol demonstrate that structural analogs of hydroxyacetophenones can exhibit significant pharmacological properties .
Key Observations :
Biological Activity
Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- (CAS No. 130064-21-0) is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H28O6 |
| Molar Mass | 412.48 g/mol |
| Density | 1.230 g/cm³ |
| Melting Point | 118 °C |
| Boiling Point | 613.3 ± 55.0 °C |
| pKa | 7.34 ± 0.35 |
The biological activity of this compound is attributed to its structural features, particularly the presence of the hydroxy and ether functional groups, which can interact with various biological targets. The tetrahydropyran moiety may enhance lipophilicity, potentially facilitating membrane permeability.
Antioxidant Activity
Research indicates that Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- exhibits significant antioxidant properties. A study demonstrated that it scavenges free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases .
Antimicrobial Properties
Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- has been tested against various microbial strains, showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential of Ethanone in a cellular model.
- Method : Human fibroblast cells were treated with varying concentrations of the compound and exposed to oxidative stress.
- Results : The compound significantly reduced oxidative damage markers compared to untreated controls, indicating its protective effects .
-
Clinical Relevance in Inflammation :
- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
- Method : Mice were administered Ethanone prior to inducing inflammation.
- Results : There was a marked reduction in paw swelling and inflammatory markers in treated mice compared to controls, suggesting its potential for managing chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
